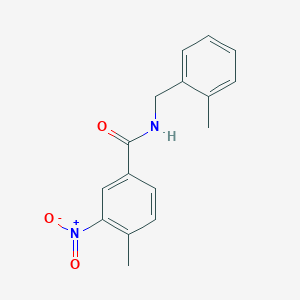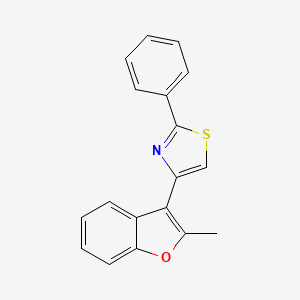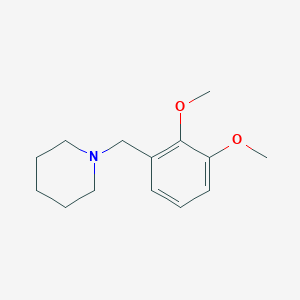![molecular formula C14H14N2O4S B5818443 N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)
N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide, also known as MPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPTC belongs to the class of hydrazide derivatives, which have been studied extensively for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide is not fully understood. However, it is believed that N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide exerts its therapeutic effects by modulating various signaling pathways in the body. N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and angiogenesis. It has also been shown to activate certain receptors that are involved in the regulation of glucose metabolism and immune response.
Biochemical and Physiological Effects:
N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, lower blood glucose levels, and modulate the immune response. N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. In addition, N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has not been extensively studied in human clinical trials, which may limit its potential for therapeutic use.
Direcciones Futuras
There are several future directions for research on N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide. One potential direction is to investigate its potential use as an anticancer agent, either alone or in combination with other drugs. Another direction is to investigate its potential use in the treatment of diabetes and other metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been shown to have anticancer, antidiabetic, anti-inflammatory, and anticonvulsant activities, and it has also been investigated for its potential use as an antimicrobial agent. N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has several advantages for lab experiments, but it also has some limitations. Further studies are needed to determine its safety and efficacy in human clinical trials and to elucidate its exact mechanism of action.
Métodos De Síntesis
N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to form the hydrazide intermediate. The intermediate is then reacted with 4-methoxyphenylacetic acid and triethylamine to form the final product, N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide. The purity and yield of the product can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been studied extensively for its potential therapeutic properties. It has been shown to have anticancer, antidiabetic, anti-inflammatory, and anticonvulsant activities. N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has also been studied for its potential use as an antimicrobial agent. In addition, N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been investigated for its ability to modulate the immune response and to inhibit angiogenesis.
Propiedades
IUPAC Name |
N'-[2-(4-methoxyphenoxy)acetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-10-4-6-11(7-5-10)20-9-13(17)15-16-14(18)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUZCFDZENJSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)


![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)

![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)

![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)